molecular formula C8H9N3O3 B2379699 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide CAS No. 1351634-75-7

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide

Cat. No.: B2379699
CAS No.: 1351634-75-7
M. Wt: 195.178
InChI Key: LQEILSLBRBYSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Mechanism of Action

Target of Action

The primary target of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is currently unknown. The compound is structurally similar to indole-2-carboxamides, which have been found to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells . .

Mode of Action

Given its structural similarity to indole-2-carboxamides, it may interact with its targets in a similar manner

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to indole-2-carboxamides, it may affect similar pathways . More research is needed to identify the specific biochemical pathways this compound affects.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Based on its structural similarity to indole-2-carboxamides, it may have similar effects

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide typically involves the cyclization of N-propargylamides. A common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Comparison: 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is unique due to its specific cyclopropane and carboxamide functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-6(12)5-3-14-8(10-5)11-7(13)4-1-2-4/h3-4H,1-2H2,(H2,9,12)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEILSLBRBYSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.